molecular formula C₂₇H₂₄N₂O₅ B560070 AM095 free acid CAS No. 1228690-36-5

AM095 free acid

Número de catálogo B560070
Número CAS: 1228690-36-5
Peso molecular: 456.49
Clave InChI: LNDDRUPAICPXIN-GOSISDBHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AM095 free acid is a potent LPA1 receptor antagonist . It has been shown to inhibit GTPγS binding to CHO cell membranes overexpressing recombinant human or mouse LPA1 with IC50 values of 0.98 and 0.73 μM, respectively .


Physical And Chemical Properties Analysis

AM095 free acid has a molecular weight of 456.49 and a predicted density of 1.278±0.06 g/cm3 . Its boiling point is predicted to be 641.9±55.0 °C . It is soluble in DMSO .

Aplicaciones Científicas De Investigación

Diabetic Nephropathy Treatment

AM095: has been studied for its potential to treat diabetic nephropathy (DN) , a serious complication of diabetes that affects the kidneys. It acts as an inhibitor of the lysophosphatidic acid receptor 1 (LPAR1) , which plays a role in glomerular inflammation and podocyte damage. In diabetic mice, AM095 administration inhibited podocyte loss, reduced expression of NLRP3 inflammasome factors, and prevented cell death .

Neuroprotection After Cerebral Ischemia

Research indicates that AM095 could serve as a neuroprotective agent following transient focal cerebral ischemia . By antagonizing LPA1, AM095 reduced microglial activation, decreased the size and number of activated microglia, and reversed their morphology to a less toxic form. This led to a reduction in brain infarction and neurological deficits .

Anti-Inflammatory Effects

AM095 has demonstrated anti-inflammatory effects by inhibiting LPA1-induced chemotaxis in various cell types. This includes reducing the migration of human melanoma cells and mouse LPA1/CHO cells, suggesting a broader application in inflammatory diseases .

Allergy and Histamine Release Control

The compound has shown promise in controlling allergic reactions by reducing LPA-stimulated histamine release . This could have implications for treating conditions like asthma and other histamine-mediated allergic responses .

Podocyte Pyroptosis Inhibition

In the context of kidney diseases, AM095 has been found to prevent podocyte pyroptosis , a form of programmed cell death that contributes to the progression of kidney diseases like DN. By downregulating the expression of Egr1 and EzH2 , AM095 helps in maintaining podocyte health .

Modulation of Immune Cell Activation

AM095’s ability to modulate immune cell activation, particularly microglia in the brain, suggests potential applications in treating neuroinflammatory conditions. By reducing proinflammatory cytokine expression and suppressing NF-κB activation, AM095 could be beneficial in diseases where inflammation plays a key role .

Mecanismo De Acción

Target of Action

AM095 free acid is a potent antagonist of the LPA1 receptor . The LPA1 receptor, also known as the lysophosphatidic acid receptor 1, plays a crucial role in various biological processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and neuropathic pain .

Mode of Action

AM095 free acid interacts with the LPA1 receptor and inhibits its function . Specifically, it inhibits GTPγS binding to Chinese hamster ovary (CHO) cell membranes overexpressing recombinant human or mouse LPA1 . This interaction results in the antagonism of LPA-induced calcium flux in human or mouse LPA1-transfected CHO cells .

Biochemical Pathways

The primary biochemical pathway affected by AM095 free acid is the LPA1 receptor signaling pathway . By inhibiting the LPA1 receptor, AM095 free acid can disrupt the downstream effects of this pathway, which include cell proliferation, platelet aggregation, and smooth muscle contraction .

Pharmacokinetics

AM095 free acid has high oral bioavailability and a moderate half-life . After oral dosing in rats, AM095 plasma concentrations peaked at 2 hours with a Cmax of 41 μM, thereafter decreasing to 10 nM by 24 hours . After intravenous dosing, a Cmax of 12 μM is observed within 15 minutes, which also decreased to approximately 10 nM by 24 hours, yielding a t1/2 of 1.79 hours .

Result of Action

The molecular and cellular effects of AM095 free acid’s action include the reduction of LPA-stimulated histamine release . In addition, it attenuates bleomycin-induced increases in collagen, protein, and inflammatory cell infiltration in bronchoalveolar lavage fluid . It also decreases kidney fibrosis in a mouse unilateral ureteral obstruction model .

Safety and Hazards

When handling AM095 free acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name

2-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c1-17-25(28-27(32)33-18(2)20-6-4-3-5-7-20)26(34-29-17)23-14-12-22(13-15-23)21-10-8-19(9-11-21)16-24(30)31/h3-15,18H,16H2,1-2H3,(H,28,32)(H,30,31)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDDRUPAICPXIN-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673108
Record name {4'-[3-Methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid

CAS RN

1228690-36-5
Record name [4′-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228690-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4'-[3-Methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does AM-095 impact LPE signaling in MDA-MB-231 breast cancer cells?

A1: AM-095 is a specific inhibitor of type 1 lysophosphatidic acid receptor (LPA1). In MDA-MB-231 cells, LPE can signal through LPA1 to increase intracellular calcium levels ([Ca2+]i) and promote cell proliferation. [] AM-095 effectively blocks this LPA1-mediated signaling by binding to the receptor and preventing LPE from activating it. This inhibition leads to reduced [Ca2+]i increases and decreased cell proliferation in the presence of LPE. [] Notably, this effect seems specific to MDA-MB-231 cells, as AM-095 did not affect LPE responses in SK-OV3 ovarian cancer cells. [] This suggests that LPE might utilize different receptors or signaling pathways in different cancer cell types.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.